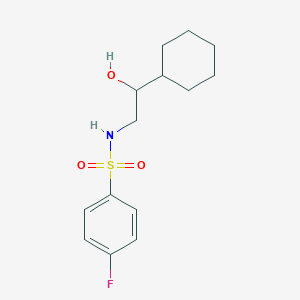

![molecular formula C13H23NO5 B2939137 3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid CAS No. 1909288-53-4](/img/structure/B2939137.png)

3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

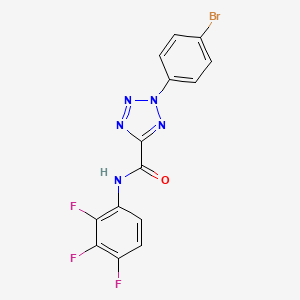

The compound “3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid” is a complex organic molecule. It contains a total of 45 bonds, including 22 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, and 1 five-membered ring. The functional groups present in this molecule include 2 aliphatic carboxylic acids, 1 aliphatic (thio-) carbamate, 2 hydroxyl groups, and 1 aliphatic ether .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a five-membered oxazolidine ring. The presence of the oxazolidine ring, which is a heterocyclic compound containing nitrogen and oxygen, adds to the complexity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 273.33 and a molecular formula of C13H23NO5 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results .科学的研究の応用

Synthesis of Enantiomerically Pure Compounds

The compound is utilized in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs). It's involved in the bromination of cyclic acetals derived from α-amino acids and α- or β-hydroxy acids, leading to products that can be converted into chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid (Zimmermann & Seebach, 1987).

Synthesis of D-ribo-phytosphingosine

It plays a role in the high-yield synthesis of D-ribo-phytosphingosine, a compound with relevance in biochemistry and pharmacology. This involves a process using microwave-enhanced cross metathesis as a key step in chain elongation (Lombardo, Capdevila, Pasi, & Trombini, 2006).

Chiral Auxiliary in Synthesis

The compound is used as a chiral auxiliary in the synthesis of various organic compounds. This includes the synthesis of (4S)‐4‐(1‐Methylethyl)‐5,5‐Diphenyl‐2‐Oxazolidinone, highlighting its versatility in organic synthesis (Brenner, Vecchia, Leutert, & Seebach, 2003).

Enantioselective Synthesis of Amino Acid Derivatives

It's utilized in the enantioselective synthesis of amino acid derivatives, specifically β-alanine derivatives. This synthesis involves electrophilic attack upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, showcasing its importance in the production of chiral amino acids (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).

Preparation of Chiral Oxazolidin-2-ones

The compound is involved in the one-pot preparation of chiral oxazolidin-2-ones, which are valuable both as chiral auxiliaries and for their biological activity in pharmaceuticals (Barta, Sidler, Somerville, Weissman, Larsen, & Reider, 2000).

Synthesis of Functionalized Amino Acid Derivatives

It has been used in the synthesis of functionalized amino acid derivatives, which were evaluated for their potential as anticancer agents. This highlights its role in the development of new pharmaceutical compounds (Kumar et al., 2009).

特性

IUPAC Name |

3-[(4R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(6-7-10(15)16)8-18-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCSPPQQGFVQPU-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CCC(=O)O)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)CCC(=O)O)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

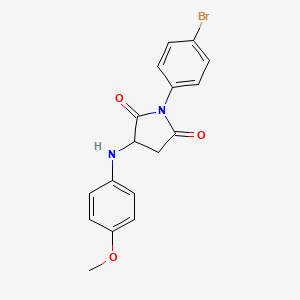

![7-chloro-5-(4-fluorophenyl)-4-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2939056.png)

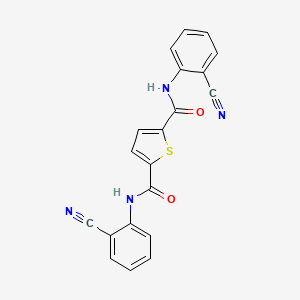

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2939057.png)

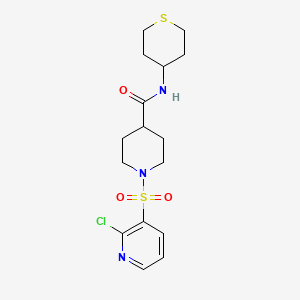

![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2939062.png)

![N-(3-acetylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2939071.png)

![3-benzyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939072.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2939073.png)